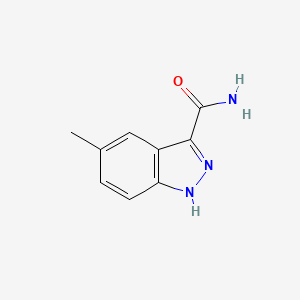

5-Methyl-1H-indazole-3-carboxamide

Description

Propriétés

IUPAC Name |

5-methyl-1H-indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-5-2-3-7-6(4-5)8(9(10)13)12-11-7/h2-4H,1H3,(H2,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJPBBUPEYKQHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NN=C2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Carboxylic Acid to Carboxamide Conversion

The most widely adopted strategy involves derivatizing 5-methyl-1H-indazole-3-carboxylic acid into its corresponding carboxamide. This two-step process, adapted from large-scale indazole syntheses, proceeds as follows:

Step 1: Activation of the Carboxylic Acid

The carboxylic acid is activated using O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU) in dimethylformamide (DMF). A non-nucleophilic base, typically diisopropylethylamine (DIPEA) , ensures efficient deprotonation. For example:

Key Parameters :

Step 2: Amide Coupling

The activated intermediate reacts with ammonia or methylamine to form the carboxamide. For 5-methyl-1H-indazole-3-carboxamide, methylamine is preferred:

Optimization Insights :

Table 1: Representative Reaction Conditions and Yields

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 5-Methyl-1H-indazole-3-carboxylic acid | |

| Coupling Agent | HBTU | |

| Base | Diisopropylethylamine | |

| Solvent | DMF | |

| Temperature | 25–45°C | |

| Yield | 76–82% |

Alternative Methodologies for Carboxamide Formation

Direct Amination of Indazole Esters

An alternative route involves transamidation of methyl esters using excess methylamine. This one-pot method avoids carboxylic acid isolation:

Advantages :

-

Eliminates the need for coupling agents.

-

Reduced purification steps due to volatile byproducts (e.g., methanol).

Challenges :

Reductive Amination Approaches

While less common, reductive amination of 5-methyl-1H-indazole-3-carbaldehyde with methylamine and sodium cyanoborohydride has been explored:

Limitations :

Industrial-Scale Production Considerations

Solvent and Temperature Optimization

Large-scale synthesis prioritizes dichloromethane (DCM) for intermediate isolation due to its low boiling point (40°C) and ease of removal. For example, a patent-scale process achieved 76% yield by refluxing in DCM followed by aqueous workup.

Purification Strategies

Crystallization Techniques :

Table 2: Polymorph Characterization Data

| Property | Form A | Form B |

|---|---|---|

| Solvent System | Methanol/Water | Acetic Acid |

| Melting Point | 215–217°C | 208–210°C |

| Stability | Hygroscopic | Non-hygroscopic |

| Purity | >99% | 98–99% |

Challenges and Mitigation Strategies

Byproduct Formation

Common Byproducts :

-

Dipeptide Adducts : Result from over-activation of the carboxylic acid.

-

N-Methylated Impurities : Arise from excess methylamine.

Mitigation :

Applications De Recherche Scientifique

5-Methyl-1H-indazole-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It serves as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of agrochemicals and materials science

Mécanisme D'action

The mechanism of action of 5-Methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .

Comparaison Avec Des Composés Similaires

Substituent Effects

- 5-Methyl (CH₃): Enhances lipophilicity and metabolic stability compared to polar groups like NO₂ or NH₂. Methyl-substituted indazoles (e.g., Ethyl 5-methyl-1H-indazole-3-carboxylate) show high purity (95%) and are used as medical intermediates .

- 5-Nitro (NO₂): Introduces strong electron-withdrawing effects, increasing reactivity for reductions or substitutions. However, nitro groups may reduce biocompatibility .

- 5-Methoxy (OCH₃) : Balances electron-donating properties and steric bulk, as seen in the high synthesis yield (91%) of 5-methoxy derivatives .

Functional Group Comparison

- Carboxamide vs. Carboxylic Acid/Ester : Carboxamides generally exhibit improved solubility in biological systems and stronger hydrogen-bonding capacity compared to esters or acids, which could enhance target engagement in drug design.

- Aldehyde Group : Serves as a versatile synthetic intermediate for further derivatization (e.g., oxidation to acids or reduction to alcohols) .

Research Implications

While direct data on 5-methyl-1H-indazole-3-carboxamide is sparse, its structural analogs provide critical insights:

- The methyl group at position 5 likely improves pharmacokinetic properties compared to halogens (e.g., 5-iodo or 6-bromo derivatives) .

- Carboxamide derivatives may outperform ester or acid forms in drug-likeness metrics, such as solubility and metabolic stability. Further studies should explore its synthesis via amidation of 5-methyl-1H-indazole-3-carboxylic acid .

Q & A

Q. What are the optimal synthetic routes for 5-methyl-1H-indazole-3-carboxamide, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves cyclization of hydrazine derivatives with carbonyl-containing precursors. Key steps include:

- Condensation reactions : Using hydrazine hydrate with substituted aldehydes or ketones under acidic conditions .

- Temperature control : Maintaining reflux conditions (e.g., 80–120°C) in solvents like ethanol or acetic acid to promote cyclization .

- Purification : Column chromatography or recrystallization to isolate the product. Yields >70% are achievable with precise stoichiometric ratios and inert atmospheres .

Q. Which analytical techniques are critical for confirming the structure and purity of 5-methyl-1H-indazole-3-carboxamide?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the indazole core, methyl group position, and carboxamide functionality. Key signals include aromatic protons (δ 7.2–8.1 ppm) and carboxamide NH (δ 10–12 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (C₉H₉N₃O; theoretical 175.0746 g/mol) .

- HPLC : Purity >95% is essential for biological studies; use C18 columns with UV detection at 254 nm .

Q. How can researchers screen the biological activity of 5-methyl-1H-indazole-3-carboxamide in preliminary assays?

- Enzyme inhibition assays : Test against kinases or phosphatases using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic potential .

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

Advanced Research Questions

Q. What strategies resolve contradictions in literature data on the reactivity of 5-methyl-1H-indazole-3-carboxamide derivatives?

- Systematic variation of substituents : Modify the methyl or carboxamide groups to assess electronic effects on reactivity .

- Cross-validation with computational models : Density Functional Theory (DFT) to predict reaction pathways and compare with experimental outcomes .

- Meta-analysis : Use databases like PubMed to identify consensus on mechanisms (e.g., nucleophilic aromatic substitution vs. radical pathways) .

Q. How can molecular docking studies guide the design of 5-methyl-1H-indazole-3-carboxamide analogs for targeted therapies?

- Target selection : Prioritize proteins with known indazole interactions (e.g., PARP-1, EGFR) using PDB structures (e.g., 9MJ) .

- Docking software : AutoDock Vina or Schrödinger Suite to predict binding affinities. Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the methyl group .

- Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values .

Q. What methodologies address low solubility of 5-methyl-1H-indazole-3-carboxamide in aqueous buffers for in vivo studies?

- Prodrug design : Introduce phosphate or PEG groups at the carboxamide nitrogen to enhance hydrophilicity .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .

- Co-solvent systems : Use DMSO:water (≤10% v/v) or cyclodextrin inclusion complexes .

Methodological Notes

- Contradictory data : Cross-reference synthesis protocols in and to reconcile yield disparities (e.g., solvent polarity effects).

- Advanced characterization : For reaction intermediates, use X-ray crystallography (if crystalline) or 2D NMR (e.g., HSQC, HMBC) .

- Ethical compliance : Ensure biological assays follow institutional guidelines for cell/tissue use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.